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Compound of Interest

1-[(4-

Compound Name:
bromophenoxy)acetyl]piperidine

Cat. No.: B5665833

Get Quote

Executive Summary & Molecular Identity

1-[(4-bromophenoxy)acetyl]piperidine is a functionalized phenoxyacetamide derivative
featuring a lipophilic 4-bromophenyl ether headgroup linked via an acetyl spacer to a piperidine
heterocycle. In drug discovery, this scaffold acts as a "privileged structure,” often utilized as a
linker motif in fragment-based drug design (FBDD) or as a core pharmacophore for modulating
G-protein coupled receptors (GPCRs) and hydrolase enzymes.

Physicochemical Profile
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Property Value /| Description

IUPAC Name 1-[2-(4-bromophenoxy)acetyl]piperidine
Molecular Formula C13H16BrNO:2

Molecular Weight 298.18 g/mol

Exact Mass 297.0364 (7°Br), 299.0344 (81Br)

LogP (Predicted) 2.8 — 3.2 (Lipophilic)

H-Bond Acceptors 2 (Amide Carbonyl, Ether Oxygen)
H-Bond Donors 0

Rotatable Bonds 3

Topological PSA 29.5 A2

Structural Analysis & Pharmacophore Mapping

The molecule is tripartite, consisting of three distinct functional domains that dictate its
biological interaction profile.

Domain Breakdown

e The Aryl Headgroup (4-Bromophenoxy):

o Electronic Effect: The bromine atom at the para position exerts an inductive electron-
withdrawing effect (

) while offering resonance donation (
), resulting in a deactivated aromatic ring.

o Interaction Mode: The bromine serves as a halogen bond donor (o-hole interaction) with
backbone carbonyls in protein binding pockets.

e The Linker (Acetyl):

o Conformation: The
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-heteroatom substitution (phenoxy group) imposes a gauche preference due to the
anomeric effect, though the steric bulk of the piperidine amide often forces the C-O and
C=0 bonds into a specific dihedral angle to minimize dipole repulsion.

e The Amide Terminus (Piperidine):

o Topology: The piperidine ring adopts a chair conformation.[1] As a tertiary amide, it lacks
hydrogen bond donor capacity, improving membrane permeability compared to secondary
amides.

Structural Diagram (Graphviz)
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Figure 1: Pharmacophore segmentation of 1-[(4-bromophenoxy)acetyl]piperidine
highlighting key interaction points.

Synthetic Methodology

The most robust synthesis utilizes a convergent "Chloroacetyl Linker Strategy.” This protocol
avoids the use of unstable acid chlorides derived from phenoxyacetic acid and allows for the
modular variation of the amine component.

Reaction Scheme

Step 1: Acylation of piperidine with chloroacetyl chloride. Step 2: Williamson ether synthesis
with 4-bromophenol.
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Step 1: Amide Formation (0°C -> RT)

Piperidine Chloroacetyl Chloride 4-Bromophenol

CAC, Et3N, DCM

Intermediate:
2-chloro-1-(piperidin-1-yl)ethanone

+ BrPh, K2CO3, Acetone/DMF

Step 2: Nucleopthlic Substitution (Reflux)

Product:
1-[(4-bromophenoxy)acetyl]piperidine

Click to download full resolution via product page

Figure 2: Two-step convergent synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-1-(piperidin-1-yl)ethanone

Setup: Charge a 250 mL round-bottom flask (RBF) with piperidine (1.0 eq) and triethylamine
(1.2 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

Addition: Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

Workup: Stir at room temperature for 2 hours. Wash with 1N HCI, then saturated NaHCOs.
Dry organic layer over MgSOa and concentrate.

Yield: Expect >90% yield of a pale yellow oil (solidifies upon standing).

Step 2: Coupling with 4-Bromophenol
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e Reactants: Dissolve 4-bromophenol (1.0 eq) and 2-chloro-1-(piperidin-1-yl)ethanone (1.05
eq) in Acetone or DMF.

e Base: Add anhydrous Potassium Carbonate (K2COs, 2.0 eq) and a catalytic amount of
Potassium lodide (KI, 0.1 eq) to accelerate the Finkelstein-like displacement.

» Condition: Reflux (Acetone) or heat to 60°C (DMF) for 4—6 hours. Monitor by TLC
(Hexane:EtOAc 3:1).

e Purification:
o Filtration: Remove inorganic salts.
o Extraction: If DMF is used, dilute with water and extract with EtOAcC.

o Crystallization:[1] Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Gradient: 0-40% EtOAc in Hexanes).

Spectroscopic Characterization

Validation of the structure relies on identifying the specific chemical shifts of the methylene
linker and the distinct para-substituted aromatic pattern.

'H NMR Data (400 MHz, CDCIs)
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. o ] ] Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Doublet (J=8.8 Ortho to Bromine
7.38 2H Ar-H (3,5) ]
Hz) (Deshielded)
Ortho to Ether
Doublet (J=8.8
6.85 H2) 2H Ar-H (2,6) Oxygen
z
(Shielded)
Characteristic
4.65 Singlet 2H O-CH2-CO phenoxyacetyl
linker
Piperidine ring
3.55 Broad Multiplet 2H N-CH:z (eq) (amide
deshielding)
Piperidine ring
3.40 Broad Multiplet 2H N-CH:z (ax) (restricted
rotation)
Piperidine
1.50-1.70 Multiplet 6H Pip-CHz (3,4,5) aliphatic
backbone

Mass Spectrometry (ESI-MS)

 lonization Mode: Positive Mode (M+H)*

 |sotope Pattern: The presence of Bromine results in a distinctive 1:1 doublet for the

molecular ion.
o [M+H]* ("°Br): ~298.0 m/z

o [M+H]* (81Br): ~300.0 m/z

Infrared Spectroscopy (FT-IR)

e 1645 cm~1: Strong C=0 stretch (Tertiary Amide).
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1240 cm~1: Strong C-O-C stretch (Aryl Alkyl Ether).

820 cm~1: C-H bend (Para-substituted benzene).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b5665833?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5665833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

